molecular formula C15H23ClO B14721437 4,6-Di-tert-butyl-2-chloro-3-methylphenol CAS No. 6319-31-9

4,6-Di-tert-butyl-2-chloro-3-methylphenol

Cat. No.: B14721437
CAS No.: 6319-31-9
M. Wt: 254.79 g/mol
InChI Key: CIAHODRPDSCRPQ-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-2-chloro-3-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a methyl group attached to a phenolic ring. This compound is known for its stability and is used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butyl-2-chloro-3-methylphenol typically involves the alkylation of phenol with tert-butyl groups. The process can be carried out using isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butyl-2-chloro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Di-tert-butyl-2-chloro-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butyl-2-chloro-3-methylphenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di-tert-butyl-2-chloro-3-methylphenol is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and stability. The combination of these functional groups makes it a versatile compound with a wide range of applications in various fields .

Properties

CAS No.

6319-31-9

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

4,6-ditert-butyl-2-chloro-3-methylphenol

InChI

InChI=1S/C15H23ClO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3

InChI Key

CIAHODRPDSCRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Cl

Origin of Product

United States

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